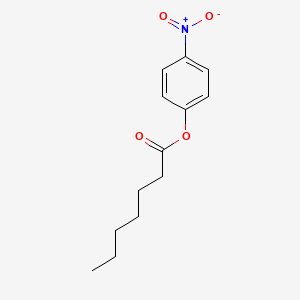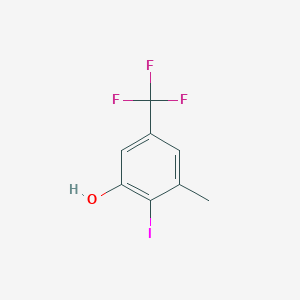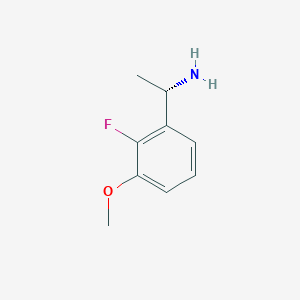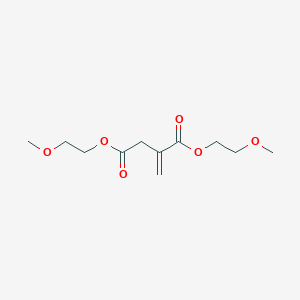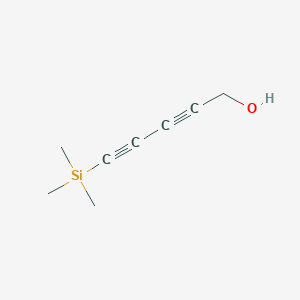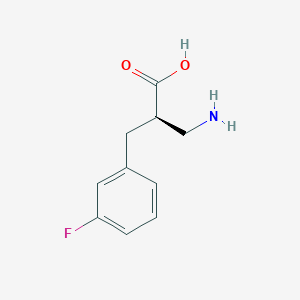
(R)-3-Amino-2-(3-fluorobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(3-fluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorobenzyl group attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and a suitable amino acid derivative.
Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with the amino acid derivative to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-3-Amino-2-(3-fluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom at the para position.
®-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
®-3-Amino-2-(3-fluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
USFZHZWKZDLANT-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


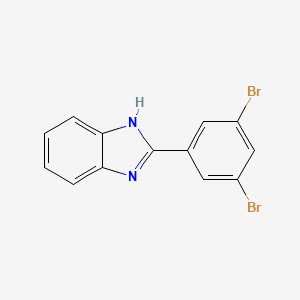

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
